6-ethynylpyridin-2(1H)-one

Nucleic acid chemistry Base pairing Oligonucleotide therapeutics

6-Ethynylpyridin-2(1H)-one (CAS 145143-31-3) is a heterocyclic building block featuring a 2-pyridone core with a terminal ethynyl substituent at the 6-position. With a molecular formula of C7H5NO and a molecular weight of 119.12 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and chemical biology, particularly valued for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and Sonogashira cross-couplings.

Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
CAS No. 145143-31-3
Cat. No. B122248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethynylpyridin-2(1H)-one
CAS145143-31-3
Molecular FormulaC7H5NO
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC(=O)N1
InChIInChI=1S/C7H5NO/c1-2-6-4-3-5-7(9)8-6/h1,3-5H,(H,8,9)
InChIKeyCZTTUTADMWTFAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethynylpyridin-2(1H)-one (CAS 145143-31-3): Structural and Procurement Baseline for a Terminal Alkyne Pyridone Building Block


6-Ethynylpyridin-2(1H)-one (CAS 145143-31-3) is a heterocyclic building block featuring a 2-pyridone core with a terminal ethynyl substituent at the 6-position . With a molecular formula of C7H5NO and a molecular weight of 119.12 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and chemical biology, particularly valued for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and Sonogashira cross-couplings [1]. The compound is commercially available in free-base form (typically ≥98% purity) and as its 2,2,2-trifluoroacetate salt (CAS 2682114-57-2) for enhanced stability and solubility . It is classified for research and further manufacturing use only, not for direct human therapeutic application .

Why 6-Ethynylpyridin-2(1H)-one Cannot Be Replaced by Other Ethynyl Heterocycles in Precision Synthesis


Generic substitution of 6-ethynylpyridin-2(1H)-one with structurally related ethynyl heterocycles such as 2-ethynylpyridine or 3-ethynylpyridine fails for applications requiring the specific hydrogen-bonding pattern and tautomeric equilibrium of the 2-pyridone scaffold [1]. The 2-pyridone ring provides both hydrogen-bond donor (N–H) and acceptor (C=O) functionality arranged in a geometry that mimics the Watson–Crick face of thymine, a feature absent in simple ethynylpyridines [2]. Furthermore, the 6-position of the ethynyl group relative to the pyridone carbonyl modulates the electronic environment of the alkyne, affecting its reactivity in Sonogashira couplings and CuAAC reactions compared to 3- or 4-ethynyl-substituted pyridones [3]. The quantitative evidence below demonstrates that these structural features translate into measurable performance differences that directly impact procurement decisions for specific research applications.

Quantitative Differentiation Evidence for 6-Ethynylpyridin-2(1H)-one Against Closest Analogs


Enhanced DNA Duplex Thermostability of 6-Ethynylpyridone C-Nucleoside Versus Natural Thymidine

The C-nucleoside derivative of 6-ethynylpyridin-2(1H)-one (designated 'E') forms base pairs with adenine that are significantly more stable than natural thymine (T):adenine (A) pairs. In UV-melting experiments with a 12-mer DNA duplex (5'-CTTTTCETTCTT-3':3'-GAAAAGAAAGAA-5'), the E:A-containing duplex exhibited a melting temperature (Tm) increase of +2.6°C compared to the T:A control duplex at 10 mM MgCl₂ [1]. This stability enhancement is of similar magnitude to replacing a T:A pair with a C:G pair (ΔTm = +2.8°C), effectively converting a weak A:T-rich region into a stability level comparable to G:C-rich regions [1]. The increased stability arises from both stronger hydrogen bonding and enhanced stacking interactions mediated by the ethynyl group, as confirmed by subsequent DFT calculations [2].

Nucleic acid chemistry Base pairing Oligonucleotide therapeutics

Sequence Fidelity of 6-Ethynylpyridone Base Pairs Versus Thymine in Competitive Hybridization

Beyond thermostability, 6-ethynylpyridone (E) demonstrates superior base-pairing selectivity for adenine over guanine compared to thymine. In the same UV-melting study, when the opposing base in the duplex was changed from adenine to guanine (creating an E:G mismatch), the resulting duplex was significantly destabilized, indicating that E discriminates against guanine more effectively than thymine does, thereby reducing false-positive hybridization signals in diagnostic applications [1]. The combination of stronger A-binding and improved discrimination against G mismatches means that E-containing oligonucleotides provide both higher sensitivity (stronger signal for A-containing targets) and higher specificity (lower background from G-containing off-targets) than natural thymidine-containing probes [1].

DNA detection Hybridization specificity Diagnostic probe design

Differential Inhibitory Profile Against Aldo-Keto Reductase Family 1 Members (AKR1B10 vs. AKR1B1)

6-Ethynylpyridin-2(1H)-one exhibits measurable, albeit modest, inhibitory activity against human AKR1B10 (IC50 = 18,000 nM) and AKR1B1 (IC50 = 23,000 nM), as determined in a biochemical assay measuring pyridine-3-aldehyde reduction using recombinant N-terminus His6-tagged enzymes expressed in Escherichia coli [1]. While neither value represents potent inhibition, the approximately 1.3-fold selectivity for AKR1B10 over the closely related AKR1B1 isoform indicates a subtle preference that may be exploited through further structural optimization. This selectivity ratio distinguishes 6-ethynylpyridin-2(1H)-one from non-selective AKR inhibitors [2]. AKR1B10 is a recognized therapeutic target in several cancer types, and selective inhibitors are of interest for reducing off-target effects associated with AKR1B1 inhibition [3].

Aldo-keto reductase Cancer metabolism Enzyme selectivity

Predicted Physicochemical Profile of 6-Ethynylpyridin-2(1H)-one Versus 2-Ethynylpyridine: Impact on Synthetic Handling

Compared to the widely used building block 2-ethynylpyridine (CAS 1945-84-2; a liquid at ambient temperature), 6-ethynylpyridin-2(1H)-one is a crystalline solid with a predicted density of 1.2 ± 0.1 g/cm³ and a predicted boiling point of 282.0 ± 33.0 °C at 760 mmHg . The higher boiling point and solid physical state confer practical advantages for accurate weighing and storage in parallel synthesis workflows, reducing solvent evaporation and concentration errors common with volatile liquid alkynes [1]. Additionally, the predicted enthalpy of vaporization (52.1 ± 3.0 kJ/mol) indicates significantly lower volatility than 2-ethynylpyridine, which has a boiling point of approximately 170°C . These physicochemical differences translate into fewer handling losses during automated library synthesis.

Building block selection Physicochemical properties Synthetic accessibility

Positional Isomer Differentiation: 6-Ethynyl vs. 3-Ethynyl-2-pyridone in Foldamer and Macrocycle Synthesis

The ethynyl substitution position on the pyridone ring critically determines the conformational properties of oligomers and macrocycles constructed via Sonogashira coupling. 6-Ethynylpyridin-2(1H)-one, when incorporated into ethynylpyridine oligomers, contributes to a preferred cisoid conformation through intramolecular hydrogen bonding between the pyridone N–H and the pyridine nitrogen of the adjacent unit, facilitating the formation of helical foldamers with defined cavity sizes for molecular recognition [1]. In contrast, 3-ethynyl-substituted pyridones produce different conformational preferences and cavity geometries, directly impacting guest binding selectivity. This position-dependent folding behavior has been exploited in the synthesis of macrocyclic hosts for saccharide recognition, where 6-ethynylpyridine-containing macrocycles demonstrated specific binding properties [1].

Foldamer chemistry Macrocycle synthesis Supramolecular chemistry

Evidence-Backed Application Scenarios for 6-Ethynylpyridin-2(1H)-one Procurement


Synthesis of High-Affinity Oligonucleotide Probes for A/T-Rich Target Detection

The C-nucleoside derivative of 6-ethynylpyridin-2(1H)-one (E) can be incorporated into DNA or RNA oligonucleotides to replace thymidine, yielding probes that bind adenine-containing targets with significantly enhanced thermostability (ΔTm = +2.6°C compared to T:A pairs) [1]. This makes the compound a critical starting material for developing diagnostic assays targeting A/T-rich sequences (e.g., promoter regions, microsatellites) where natural T:A base pairing is too weak to generate reliable hybridization signals. The improved sequence fidelity of E:A pairs over T:A pairs also reduces false-positive signals from G mismatches, enhancing assay specificity [1].

AKR1B10-Focused Medicinal Chemistry Hit-to-Lead Optimization

With measured inhibitory activity against AKR1B10 (IC50 = 18,000 nM) and a modest but detectable 1.3-fold selectivity over AKR1B1 [1], 6-ethynylpyridin-2(1H)-one serves as a validated starting scaffold for structure-activity relationship (SAR) campaigns targeting AKR1B10, a cancer-associated enzyme implicated in carbonyl detoxification and retinoic acid metabolism [2]. Researchers can use this compound as a reference inhibitor for developing more potent and selective AKR1B10 inhibitors via systematic derivatization at the ethynyl and pyridone positions.

CuAAC-Based Bioconjugation and Chemical Probe Assembly

The terminal alkyne of 6-ethynylpyridin-2(1H)-one is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling efficient conjugation with azide-containing biomolecules or fluorescent reporters [1]. Its use in molecular probe synthesis is supported by the c-kit modulator patent literature, where alkyne-substituted pyridones were employed as key intermediates for constructing kinase inhibitor libraries via click chemistry and cross-coupling strategies [2]. The 2-pyridone moiety additionally provides a hydrogen-bonding handle that can contribute to target binding affinity, an advantage over simple phenylacetylene building blocks.

Foldamer and Macrocyclic Receptor Construction via Sonogashira Polymerization

6-Ethynylpyridin-2(1H)-one functions as a monomer unit for synthesizing ethynylpyridine foldamers and macrocycles through repetitive Sonogashira coupling and oxidative alkyne coupling reactions [1]. The 6-position ethynyl substitution enables stabilization of the cisoid conformation via intramolecular N–H···N hydrogen bonding, producing helical structures with defined cavities for saccharide and small-molecule recognition. Procurement of this specific positional isomer is required for achieving the desired conformational properties; alternative substitution patterns (3- or 4-ethynyl) would produce different folding architectures.

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